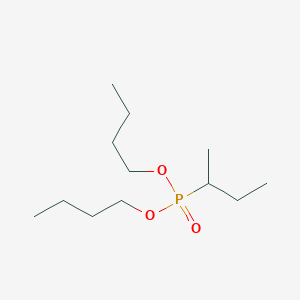

Dibutyl butan-2-ylphosphonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

100543-40-6 |

|---|---|

Molecular Formula |

C12H27O3P |

Molecular Weight |

250.31 g/mol |

IUPAC Name |

1-[butan-2-yl(butoxy)phosphoryl]oxybutane |

InChI |

InChI=1S/C12H27O3P/c1-5-8-10-14-16(13,12(4)7-3)15-11-9-6-2/h12H,5-11H2,1-4H3 |

InChI Key |

KBOOGSYKNKPHCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(C(C)CC)OCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Dibutyl Butan 2 Ylphosphonate

Established Synthetic Routes to Dibutyl butan-2-ylphosphonate

Traditional methods for forming the phosphonate (B1237965) linkage remain highly relevant in both laboratory and industrial settings. These routes are characterized by their reliability and broad applicability, typically involving the reaction of phosphorus(III) precursors with alkyl halides or the nucleophilic displacement by a phosphite (B83602) anion.

The two most prominent established methods for synthesizing dialkyl alkylphosphonates are the Michaelis-Arbuzov reaction and the Michaelis-Becker reaction.

The Michaelis-Arbuzov Reaction: This is arguably the most widely used method for forming a C-P bond. The reaction involves the treatment of a trialkyl phosphite with an alkyl halide. For the specific synthesis of this compound, this pathway would utilize tri-n-butyl phosphite and a butan-2-yl halide (e.g., 2-bromobutane or 2-iodobutane). The reaction proceeds via a quasi-phosphonium salt intermediate, which then undergoes dealkylation, typically through an SN2 mechanism, where the halide anion attacks one of the butyl groups on the phosphorus atom. The volatile butyl halide is removed, driving the reaction to completion and yielding the desired this compound. The reaction is often performed neat or in a high-boiling solvent at elevated temperatures.

The Michaelis-Becker Reaction: This method involves the reaction of a dialkyl phosphite (also known as a dialkyl H-phosphonate) with an alkyl halide in the presence of a base. To synthesize this compound via this route, dibutyl phosphite is first deprotonated by a strong base, such as sodium hydride (NaH) or a sodium alkoxide, to generate the corresponding sodium dibutyl phosphite. This highly nucleophilic phosphite anion then displaces the halide from a butan-2-yl halide. The choice of solvent is critical and is often an aprotic solvent like tetrahydrofuran (THF) or toluene to avoid reaction with the solvent.

| Reaction Name | Phosphorus Precursor | Butyl Precursor | Key Reagent/Condition | Byproduct |

| Michaelis-Arbuzov | Tri-n-butyl phosphite | 2-Halobutane | Heat | n-Butyl halide |

| Michaelis-Becker | Dibutyl phosphite | 2-Halobutane | Strong Base (e.g., NaH) | Sodium Halide |

The success of phosphonate synthesis hinges on the availability and reactivity of key precursors and the nature of the intermediates formed.

Phosphorus Precursors: Dialkyl H-phosphonates, such as dibutyl phosphite, are crucial starting materials. These compounds exist in a tautomeric equilibrium between the tetracoordinate P(V) phosphonate form (HP(O)(OR)2) and the tricoordinate P(III) phosphite form (P(OH)(OR)2). While the equilibrium heavily favors the P(V) form, the P(III) tautomer is believed to be the reactive species in some reactions. researchgate.net These H-phosphonates are typically synthesized by the alcoholysis of phosphorus trichloride (PCl3). mdpi.com Another key precursor, bis(2,2,2-trifluoroethyl) phosphonate (BTFEP), serves as a convenient starting material for transesterification reactions to produce various other H-phosphonates under mild, microwave-assisted conditions. mdpi.com

Reactive Intermediates: In the Michaelis-Arbuzov reaction, the key intermediate is the quasi-phosphonium salt. In the Michaelis-Becker reaction, the critical intermediate is the sodium or potassium salt of the dialkyl phosphite, a potent phosphorus-centered nucleophile. In H-phosphonate chemistry, particularly in the context of oligonucleotide synthesis, activation of the H-phosphonate monoester can lead to reactive intermediates like mixed phosphonocarboxylic anhydrides or pyro-H-phosphonates, which are then susceptible to nucleophilic attack. researchgate.netrsc.orgnih.gov These intermediates are central to the C-P or P-O bond-forming steps. researchgate.netrsc.org

Mechanistic Investigations of this compound Formation and Transformations

Elucidation of Reaction Mechanisms in Organophosphorus Bond Formation

The formation of the stable carbon-phosphorus (C–P) bond is a critical step in the synthesis of phosphonates. acs.org Several key reactions govern this process, with the Michaelis-Arbuzov and Hirao reactions being among the most fundamental.

The Michaelis-Arbuzov reaction is a classic and widely used method for forming a C-P bond. The mechanism involves a two-step process. nih.gov It begins with the nucleophilic attack of a trivalent phosphorus ester (like a trialkyl phosphite) on an alkyl halide. organic-chemistry.orgwikipedia.org This SN2 attack forms a phosphonium (B103445) salt as an intermediate. jk-sci.com In the second step, the displaced halide anion performs another SN2 attack on one of the alkoxy carbons of the phosphonium salt, leading to the dealkylation of the intermediate and the formation of the final pentavalent phosphonate. nih.govwikipedia.org

The Hirao reaction provides a pathway to form C(sp²)–P bonds, typically by coupling aryl or vinyl halides with dialkyl phosphites. nih.govwikipedia.org The generally accepted mechanism proceeds through a palladium-catalyzed cycle. mdpi.com The cycle involves three main steps:

Oxidative Addition : The aryl or vinyl halide adds to a Pd(0) catalyst, forming a Pd(II) complex. nih.govmdpi.com

Ligand Exchange : The dialkyl phosphite reagent replaces the halide anion on the palladium complex. nih.gov

Reductive Elimination : The desired aryl or vinyl phosphonate is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue. nih.govmdpi.com

Understanding these mechanisms is crucial for optimizing reaction conditions and expanding the scope of phosphonate synthesis. acs.orgresearchgate.net

Kinetics of Phosphonate Esterification Reactions

The esterification of phosphonic acids is a key transformation that can be influenced by several kinetic factors, most notably temperature. nih.govresearchgate.net Studies on the esterification of aliphatic phosphonic acids, such as butylphosphonic acid, with reagents like triethyl orthoacetate have revealed a significant temperature effect on the reaction's selectivity. nih.govnih.gov

At lower temperatures (e.g., 30°C), the reaction selectively yields the monoester product. nih.govnih.gov This is believed to occur via an intermediate 1,1-diethoxyethyl ester of the phosphonic acid. As the temperature is increased, the selectivity shifts dramatically towards the formation of the diester. nih.govresearchgate.net At elevated temperatures (e.g., 90°C), the diester can be obtained as the exclusive product in high yield. nih.govresearchgate.net Mechanistic studies using ³¹P NMR spectroscopy have shown that at higher temperatures, stable pyrophosphonates can be detected as intermediates, which are then consumed to form the final diester product. nih.govnih.gov

The table below illustrates the kinetic effect of temperature on the esterification of butylphosphonic acid with triethyl orthoacetate, demonstrating the shift from monoester to diester formation as temperature increases. nih.govresearchgate.net

| Entry | Temperature (°C) | Substrate Conversion (%) | Monoester Yield (%) | Diester Yield (%) |

| 1 | 30 | >99 | 94 | 5 |

| 2 | 40 | >99 | 84 | 15 |

| 3 | 50 | >99 | 67 | 32 |

| 4 | 60 | >99 | 45 | 54 |

| 5 | 70 | >99 | 24 | 75 |

| 6 | 80 | >99 | 8 | 91 |

| 7 | 90 | >99 | 1 | 98 |

| 8 | 100 | >99 | 1 | 95 (decomposition observed) |

Advanced Spectroscopic and Chromatographic Characterization Techniques for Dibutyl Butan 2 Ylphosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.

Proton NMR (¹H NMR) Applications in Phosphonate (B1237965) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. For dibutyl butan-2-ylphosphonate, the ¹H NMR spectrum would reveal distinct signals corresponding to the protons in the butyl and butan-2-yl groups. The chemical shifts, signal splitting (multiplicity), and integration of these signals allow for the precise assignment of each proton. For instance, the protons on the carbons adjacent to the oxygen atoms in the butoxy groups would exhibit a characteristic downfield shift due to the electronegativity of oxygen. Similarly, the protons of the methyl and methylene (B1212753) groups in the butyl and butan-2-yl chains would have specific chemical shifts and coupling patterns, enabling the confirmation of the hydrocarbon frameworks.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| CH₃ (butyl groups) | 0.9 - 1.0 | Triplet (t) | 6H |

| CH₂ (butyl groups, γ to O) | 1.3 - 1.5 | Sextet | 4H |

| CH₂ (butyl groups, β to O) | 1.6 - 1.8 | Quintet | 4H |

| OCH₂ (butoxy groups) | 3.9 - 4.1 | Multiplet | 4H |

| CH₃ (butan-2-yl group) | ~0.9 | Triplet (t) | 3H |

| CH₂ (butan-2-yl group) | ~1.5 | Multiplet | 2H |

| CH (butan-2-yl group) | ~1.8 | Multiplet | 1H |

| P-CH₂ (butan-2-yl group) | ~1.9 | Multiplet | 2H |

Phosphorus NMR (³¹P NMR) for Characterizing Phosphorus Environments

Phosphorus-31 NMR (³¹P NMR) is a highly specific technique for analyzing organophosphorus compounds as it directly observes the phosphorus nucleus. The chemical shift in a ³¹P NMR spectrum is highly sensitive to the electronic environment around the phosphorus atom. huji.ac.il For this compound, a single signal would be expected in the proton-decoupled ³¹P NMR spectrum, confirming the presence of a single phosphorus environment. The chemical shift value would be characteristic of a phosphonate ester. For example, dialkyl phosphonates typically exhibit chemical shifts in a specific region of the ³¹P NMR spectrum. rsc.orguva.nl This technique is particularly useful for determining the purity of the compound and for identifying any phosphorus-containing impurities.

Carbon NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For instance, the carbons of the O-CH₂ groups in the butoxy esters would appear at a lower field compared to the other aliphatic carbons due to the deshielding effect of the adjacent oxygen atom. Furthermore, the carbon atoms in the butan-2-yl group directly bonded to the phosphorus atom would exhibit coupling to the ³¹P nucleus, resulting in a doublet in the proton-decoupled ¹³C NMR spectrum. This P-C coupling is a key diagnostic feature for identifying the carbon directly attached to the phosphonate group. While specific experimental data for the target compound is not available, data for similar compounds like dibutyl phosphate (B84403) can provide insights. chemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₃ (butyl groups) | ~14 |

| CH₂ (butyl groups, γ to O) | ~19 |

| CH₂ (butyl groups, β to O) | ~32 |

| OCH₂ (butoxy groups) | ~65 |

| CH₃ (butan-2-yl group) | ~14 |

| CH₂ (butan-2-yl group, next to CH₃) | ~22 |

| CH (butan-2-yl group) | ~25 |

| P-CH₂ (butan-2-yl group) | ~30 (doublet due to P-C coupling) |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight of a compound and for deducing its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons, typically 70 eV. chemrxiv.orgnih.gov This process leads to the formation of a molecular ion (M⁺) and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the compound, characterized by a series of fragment ions. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (250.31 g/mol ). nih.govnist.gov The fragmentation pattern would likely involve the loss of butyl and butoxy groups, as well as rearrangements common to phosphonates. The NIST WebBook provides mass spectral data for dibutyl butanephosphonate, which can serve as a reference. nist.gov Analysis of these fragment ions provides valuable structural information, confirming the presence of the butyl and butan-2-yl phosphonate moieties.

Table 3: Predicted Key Fragment Ions in the EI-MS of this compound (Note: This is a predicted table based on general fragmentation patterns of similar compounds.)

| m/z | Predicted Fragment |

| 250 | [M]⁺ (Molecular Ion) |

| 193 | [M - C₄H₉]⁺ |

| 177 | [M - OC₄H₉]⁺ |

| 137 | [HP(O)(OC₄H₉)₂]⁺ |

| 57 | [C₄H₉]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. restek.comnih.gov This technique is ideal for analyzing complex mixtures, allowing for the separation, identification, and quantification of individual components. In the context of this compound, GC-MS would be employed to assess the purity of a sample. The sample is first vaporized and passed through a GC column, where components are separated based on their boiling points and interactions with the stationary phase. chromforum.org As each component elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is generated. This allows for the positive identification of this compound and any impurities present. The retention time from the GC provides an additional layer of identification. The choice of GC column and temperature program is critical for achieving good separation, especially from structurally similar compounds. restek.comnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by identifying the functional groups present within a molecule. horiba.comrenishaw.com These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR absorption spectrum. specac.com Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the frequency shifts in the scattered light correspond to the vibrational modes of the molecule. horiba.com

For this compound, the key functional groups include the phosphoryl (P=O) group, the P-O-C linkages, and the various C-H and C-C bonds of the butyl and butan-2-yl groups. The characteristic vibrational frequencies of these groups provide a unique spectral fingerprint for the compound.

IR spectroscopy of organophosphonates typically reveals a strong absorption band for the P=O stretching vibration in the region of 1260-1200 cm⁻¹. nih.gov The P-O-C stretching vibrations are generally observed in the 1050-950 cm⁻¹ range. nih.gov The C-H stretching vibrations of the alkyl chains appear in the 2960-2870 cm⁻¹ region, while C-H bending vibrations are found at lower wavenumbers. researchgate.net

Raman spectroscopy offers complementary information. The P=O stretch is also Raman active. Symmetric O–P–O bending and P–C stretching modes in related organophosphonate radical cations have been identified, suggesting these modes would also be observable for this compound. nih.gov The C-C and C-H vibrations of the alkyl groups will also be present in the Raman spectrum. acs.org

The following table summarizes the expected vibrational frequencies for the primary functional groups in this compound.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| P=O | Stretch | 1260 - 1200 (Strong) nih.gov | Active |

| P-O-C | Stretch | 1050 - 950 nih.gov | Active |

| C-H (Alkyl) | Stretch | 2960 - 2870 researchgate.net | 3100 - 2800 acs.org |

| C-H (Alkyl) | Bend | ~1465 and ~1380 | Active |

| O-P-O | Symmetric Bend | - | ~650 - 550 nih.gov |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for the separation of compounds from mixtures and for the assessment of purity. For this compound, both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are valuable methods.

Thin-Layer Chromatography (TLC) for Compound Separation

Thin-layer chromatography is a rapid and cost-effective method for separating components of a mixture. sigmaaldrich.com The separation is based on the differential partitioning of the analytes between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent or solvent mixture). core.ac.uk For organophosphorus compounds, silica (B1680970) gel is a commonly used stationary phase. core.ac.uk

The choice of the mobile phase is critical for achieving good separation. sigmaaldrich.com A variety of solvent systems can be employed for the TLC analysis of organophosphorus compounds. nih.gov The polarity of the solvent system is adjusted to control the migration of the compounds up the TLC plate. For moderately polar compounds like this compound, a mixture of a non-polar solvent like n-hexane and a more polar solvent like acetone (B3395972) or ethyl acetate (B1210297) is often effective. core.ac.ukrochester.edu The ratio of these solvents can be varied to optimize the separation, with an increase in the polar component generally leading to higher retention factor (Rf) values. core.ac.uk

Visualization of the separated spots on the TLC plate can be achieved through various methods. If the compound is UV-active, it can be visualized under a UV lamp. nih.gov Alternatively, chemical staining reagents can be used. For organophosphorus compounds, reagents such as 4-(4-nitrobenzyl)pyridine (B86830) or palladium chloride can be employed. nih.gov Another common visualization technique for phosphorus-containing compounds involves spraying with a molybdenum blue reagent, which reacts to form colored spots. epfl.ch

Table 2: Typical TLC Parameters for Organophosphorus Compounds

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 core.ac.uk |

| Mobile Phase (example) | n-hexane:acetone (varying ratios, e.g., 8:2 or 7:3 v/v) core.ac.uk |

| Visualization | UV light (if applicable), 4-(4-nitrobenzyl)pyridine, palladium chloride, or molybdenum blue reagent nih.govepfl.ch |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-performance liquid chromatography is a powerful technique for the separation, identification, and quantification of compounds. nih.gov It offers high resolution and sensitivity, making it suitable for the analysis of organophosphorus compounds. chromatographyonline.comchromatographyonline.com The method utilizes a liquid mobile phase that is pumped through a column packed with a solid stationary phase.

For the analysis of moderately polar organophosphorus compounds like this compound, reversed-phase HPLC is a common approach. researchgate.net In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.netresearchgate.net The composition of the mobile phase can be held constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation.

Detection is typically performed using a UV detector, as many organophosphorus compounds exhibit UV absorbance. chromatographyonline.comresearchgate.net The selection of the detection wavelength is crucial for sensitivity and is usually set at the wavelength of maximum absorbance of the analyte. For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against its concentration for a series of standard solutions. bioline.org.br This allows for the determination of the concentration of this compound in a sample.

Table 3: Illustrative HPLC Conditions for Analysis of Organophosphorus Compounds

| Parameter | Description |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile:water or Methanol:water (isocratic or gradient) researchgate.netresearchgate.net |

| Flow Rate | Typically 0.5 - 1.5 mL/min researchgate.net |

| Detector | UV Detector (wavelength selected based on analyte's absorbance) chromatographyonline.comresearchgate.net |

| Column Temperature | Often ambient or slightly elevated (e.g., 30 °C) google.com |

Computational Chemistry and Theoretical Modeling of Dibutyl Butan 2 Ylphosphonate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules, offering a balance between accuracy and computational cost. For phosphonates, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been successfully employed to analyze their structure and reactivity.

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

In analogous organophosphorus compounds like phosphonate (B1237965) esters, the HOMO is typically localized on the lone pairs of the phosphoryl (P=O) and ester (P-O-C) oxygen atoms. The LUMO is often an anti-bonding orbital, such as the σ*(P–O) orbital. For many phosphonates, the HOMO-LUMO gap is a key determinant of their reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Based on studies of similar phosphonates, the theoretical electronic properties of dibutyl butan-2-ylphosphonate can be estimated.

Table 1: Predicted Electronic Properties of this compound (by analogy)

| Property | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | ~ -8.0 to -9.5 | Represents the energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | ~ -0.5 to -1.0 | Represents the energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 7.0 to 8.5 | The energy difference between HOMO and LUMO, a measure of chemical stability and reactivity. |

| Ionization Potential (I) | ~ 8.0 to 9.5 | The energy required to remove an electron (approximated as I ≈ -EHOMO). |

Note: These values are estimations based on data for analogous organophosphonates and may vary depending on the specific computational method and basis set used.

The flexibility of the butyl and butan-2-yl groups in this compound allows for a complex conformational landscape. Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of the molecule and mapping their relative energies on a potential energy surface.

For the closely related dibutyl phosphonate (DBP), computational studies have revealed that the conformational landscape is dominated by 'Gauche' forms rather than 'Trans' isomers. This preference is influenced by subtle electronic effects like hyperconjugation. The potential energy surface of these molecules is characterized by numerous local minima, each corresponding to a different conformer. The relative populations of these conformers at a given temperature can be predicted using Boltzmann statistics based on their computed energy differences. For this compound, the introduction of a secondary butyl group (butan-2-yl) attached directly to the phosphorus atom would introduce additional steric hindrance and further diversify the possible low-energy conformations compared to a primary alkyl chain.

DFT calculations are routinely used to predict spectroscopic properties, which can then be compared with experimental data for structural verification.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by computing the vibrational modes of the molecule. For phosphonates, characteristic vibrational frequencies include the strong P=O stretch, P-O-C stretches, and various C-H bending and stretching modes. DFT calculations allow for the assignment of specific spectral bands to particular molecular motions. For instance, in related dialkyl phosphonates, the P=O stretching frequency is a prominent and well-studied feature.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ³¹P, ¹³C, and ¹H nuclei, is another key application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculated chemical shifts are highly sensitive to the molecule's conformation. By averaging the predicted shifts over the Boltzmann-weighted population of stable conformers, a more accurate comparison to experimental solution-state NMR data can be achieved.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These are derived from the changes in energy as the number of electrons changes.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η ≈ (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = μ² / (2η).

These descriptors, based on the principles of Hard and Soft Acids and Bases (HSAB), help in understanding the reactive nature of the molecule. For an organophosphorus compound, these values can indicate its propensity to act as a nucleophile or electrophile in reactions. The phosphorus atom in phosphonates is a key reactive center.

Table 2: Predicted Chemical Reactivity Descriptors for this compound (by analogy)

| Descriptor | Formula | Predicted Value Range (eV) | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.25 to -4.75 | Indicates the tendency of electrons to escape. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.5 to 4.25 | A relatively high value suggests significant stability. |

Note: Values are derived from the estimated HOMO/LUMO energies in Table 1.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation in a given environment (e.g., in a solvent).

For a flexible molecule like this compound, MD simulations can provide a more complete picture of its conformational landscape than static DFT calculations alone. By simulating the molecule for nanoseconds or longer, it is possible to observe transitions between different conformational states and to understand the influence of the solvent on the molecule's preferred shapes. This is particularly important for understanding properties that depend on an ensemble of structures, such as interactions with other molecules or surfaces.

Quantum Chemical Approaches to Elucidating Reaction Mechanisms

Quantum chemical methods, particularly DFT, are indispensable for elucidating the mechanisms of chemical reactions. This involves identifying the transition state (TS) structures that connect reactants to products and calculating the activation energy barriers.

For organophosphorus compounds, reactions often involve nucleophilic attack at the electrophilic phosphorus center. A quantum chemical study of a reaction involving this compound would involve:

Reactant and Product Optimization: Finding the lowest energy structures of the starting materials and final products.

Transition State Searching: Locating the saddle point on the potential energy surface that corresponds to the highest energy point along the minimum energy reaction pathway.

Frequency Calculation: Confirming that the reactant and product structures are true minima (all real vibrational frequencies) and that the TS is a first-order saddle point (one imaginary frequency corresponding to the motion along the reaction coordinate).

Intrinsic Reaction Coordinate (IRC) Calculation: Following the path downhill from the TS to ensure it connects the intended reactants and products.

By mapping out the complete energy profile of a proposed reaction, these methods can provide a detailed, molecular-level understanding of how the reaction proceeds, explain observed product distributions, and predict reactivity.

Environmental Fate and Degradation Mechanisms of Organophosphorus Compounds and Analogs

Abiotic Degradation Pathways of Phosphonate (B1237965) Esters

Abiotic degradation involves non-biological processes, primarily hydrolysis and photolysis, which are significant pathways for the transformation of phosphonate esters in the environment.

Hydrolysis is a primary chemical degradation process for organophosphorus compounds in aquatic environments. researchgate.net The reaction involves the cleavage of the ester bond by a water molecule. The rate and mechanism of hydrolysis are strongly influenced by factors such as pH, temperature, and the presence of catalytic agents. researchgate.netescholarship.org

For most organophosphorus compounds, hydrolysis rates increase significantly with rising pH, indicating that base-catalyzed hydrolysis is a dominant mechanism under alkaline conditions. escholarship.org In typical natural waters with a pH range of 5 to 8, both neutral and base-catalyzed hydrolysis mechanisms are environmentally relevant. escholarship.org The hydrolysis of organophosphorus esters is often independent of pH in the acidic range (pH 1-5), where they tend to be more stable. escholarship.org The process generally follows first-order or second-order kinetics. For instance, studies on organophosphate flame retardants in alkaline solutions demonstrated degradation kinetics that follow a second-order rate law, with half-lives ranging from days to months depending on the specific compound and conditions. acs.org

The hydrolysis of phosphonate esters can occur consecutively, with the two ester groups being cleaved in separate steps. mdpi.com While the C-P bond itself is highly resistant to hydrolysis, the ester linkages (P-O-C) are susceptible to cleavage. msu.ru Mineral surfaces, such as metal (hydr)oxides found in soils and sediments, can also catalyze the hydrolysis of organophosphates. acs.org Additionally, dissolved metal ions have been shown to promote the hydrolysis of some organophosphorus pesticides. nih.gov

Table 1: Hydrolysis Half-Lives of Selected Organophosphate Esters (OPEs) in Coastal Sediment

The following table presents data on the degradation of various OPEs under abiotic (sterile) conditions, highlighting the variability in chemical stability among structurally similar compounds. The data is derived from a study on coastal sediments. nih.gov

| Compound | Abbreviation | Half-Life (t½) in days (Abiotic) |

|---|---|---|

| Tris(2-butoxyethyl) phosphate (B84403) | TBOEP | 23.3 |

| Tris(2-chloroethyl) phosphate | TCEP | 77.0 |

| Tris(1-chloro-2-propyl) phosphate | TCIPP | 49.5 |

| Tris(1,3-dichloro-2-propyl) phosphate | TDCIPP | 47.8 |

Photodegradation, or photolysis, is another crucial abiotic pathway for the breakdown of organophosphorus compounds, particularly in surface waters and topsoil where they are exposed to sunlight. phosphonates.org This process can occur through two primary mechanisms:

Direct Photolysis: The compound directly absorbs photons, leading to an excited state and subsequent chemical transformation. Both fenitrothion (B1672510) and methyl-parathion, for example, are susceptible to direct photolysis. researchgate.net

Indirect Photolysis (Photosensitization): Other substances in the environment, such as humic acids or nitrate (B79036) ions, absorb light and produce highly reactive chemical species, primarily hydroxyl radicals (·OH) and superoxide (B77818) radicals (·O₂⁻). bohrium.comnih.gov These radicals then attack and degrade the pollutant. Heterogeneous photocatalysis, often involving semiconductor particles like titanium dioxide (TiO₂), is an important form of indirect photolysis that can effectively mineralize organophosphorus compounds. bohrium.commdpi.com

The kinetics of photodegradation for many organophosphorus compounds can be described by a first-order rate law. nih.gov The rate is dependent on light intensity and the presence of photosensitizing agents. Transformation products can vary; for instance, the oxidation of chlorpyrifos (B1668852) yields chlorpyrifos-oxon, while other compounds may undergo cleavage of the P-S-C bond or other structural modifications. nih.gov

Table 2: Photodegradation Half-Lives of Selected Organophosphorus Compounds

This table shows the photodegradation half-lives of four organophosphorus compounds in aqueous solution when exposed to a xenon lamp, illustrating the varying susceptibility to photolytic degradation. nih.gov

| Compound | Half-Life (t½) in minutes |

|---|---|

| Azinphos-methyl | 2.5 |

| Malathion | 11.6 |

| Chlorpyrifos | 13.3 |

| Malaoxon | 45.5 |

Biotic Degradation Mechanisms (Biodegradation) of Phosphonates

While the C-P bond is chemically stable, many microorganisms have evolved specialized enzymatic machinery to cleave this bond, allowing them to utilize phosphonates as a source of phosphorus, a nutrient that is often limited in natural environments. nih.govacs.org

The ability to degrade phosphonates is widespread among prokaryotes, including various species of bacteria, and has also been observed in some fungi and yeasts. nih.govmsu.ruphosphonates.org Bacteria, in particular, possess well-characterized pathways for phosphonate catabolism, which are typically induced under conditions of phosphate starvation. charlotte.edund.edu.au The genes encoding these enzymes are often organized in clusters or operons, such as the phn operon in Escherichia coli. nih.govresearchgate.net

There are several distinct enzymatic pathways for cleaving the C-P bond:

The C-P Lyase Pathway: This is a complex, multi-protein system with a broad substrate range, capable of breaking down a wide variety of structurally diverse phosphonates. charlotte.edu It functions via a radical mechanism to cleave the C-P bond, releasing phosphate. The core genes essential for this pathway are typically designated phnG through phnM. charlotte.eduresearchgate.net

Hydrolytic Pathways: These pathways are generally more substrate-specific. A well-known example is the degradation of 2-aminoethylphosphonate (AEP), the most abundant natural phosphonate. nih.gov This involves a two-step process catalyzed by AEP-transaminase and phosphonoacetaldehyde (B103672) hydrolase (phosphonatase). charlotte.edu Another hydrolytic enzyme, phosphonoacetate hydrolase, acts on phosphonoacetate. msu.ru

Oxidative Pathways: A more recently discovered mechanism involves the oxidative cleavage of the C-P bond, as identified in marine metagenomic libraries. nih.gov

Table 3: Major Microbial Pathways for C-P Bond Cleavage

This table summarizes the primary enzymatic pathways used by microorganisms to degrade phosphonates.

| Pathway | Key Enzyme(s) | Mechanism | Substrate Specificity | Reference |

|---|---|---|---|---|

| C-P Lyase | Phn complex (PhnG-M) | Radical | Broad (various phosphonates) | nih.govcharlotte.edu |

| Phosphonatase | AEP transaminase, Phosphonatase (PhnX) | Hydrolytic | Specific (e.g., 2-Aminoethylphosphonate) | msu.rucharlotte.edu |

| Phosphonoacetate Hydrolase | Phosphonoacetate hydrolase (PhnA) | Hydrolytic | Specific (Phosphonoacetate) | nih.govmsu.ru |

| Oxidative Cleavage | PhnY, PhnZ | Oxidative | Specific | nih.gov |

In addition to the microbial cleavage of the C-P bond, enzymatic processes can also transform the ester portions of organophosphorus compounds. nih.gov These biotransformations are generally categorized into Phase I and Phase II reactions. nih.gov

Phase I reactions introduce or expose functional groups (e.g., -OH, -NH₂, -SH) through oxidation, reduction, or hydrolysis. nih.gov For phosphonate esters, the most relevant Phase I reaction is the enzymatic hydrolysis of the ester linkage (P-O-C), which is distinct from the cleavage of the C-P bond. Enzymes such as phosphodiesterases and carboxylesterases are known to catalyze this type of reaction. nih.govnih.gov For example, 5'-nucleotide phosphodiesterase from bovine intestine and snake venom has been shown to efficiently hydrolyze synthetic phosphonate monoesters. nih.govacs.org Similarly, phosphotriesterase (PTE) can hydrolyze phosphinate esters, which are structurally related to phosphonates. tamu.edu

Phase II reactions involve the conjugation of the modified compound with an endogenous molecule (e.g., glucuronic acid, sulfate), which typically increases water solubility and facilitates excretion. nih.gov While specific Phase II reactions for Dibutyl butan-2-ylphosphonate have not been documented, it is plausible that hydroxylated metabolites formed during Phase I could undergo such conjugations.

Table 4: Examples of Enzymes Involved in the Biotransformation of Organophosphorus Esters

This table lists enzymes that have been shown to act on phosphonate esters or structurally similar compounds, primarily through hydrolysis of the ester bond.

| Enzyme Class | Specific Enzyme Example | Substrate Type | Reaction Catalyzed | Reference |

|---|---|---|---|---|

| Phosphodiesterase | 5'-Nucleotide Phosphodiesterase | Phosphonate monoesters | Ester Hydrolysis | nih.gov |

| Phosphotriesterase | PTE | Phosphinate esters | Ester Hydrolysis | tamu.edu |

| Carboxylesterase | CES1, CES2 | Phthalate (B1215562) diesters (analogous) | Ester Hydrolysis | nih.gov |

Stability of Phosphonate Esters in Diverse Environmental Matrices

The stability and persistence of phosphonate esters in the environment depend on the interplay between their inherent chemical properties and the characteristics of the surrounding matrix, such as soil, sediment, or water.

In general, phosphonates are considered to degrade slowly in environments like river water and soil. phosphonates.org A significant portion of phosphonates that enter aquatic systems tends to be removed from the water column by adsorbing to sediments. phosphonates.org Adsorption to mineral surfaces and organic matter can reduce their bioavailability and susceptibility to degradation. However, mineral surfaces can also catalyze abiotic hydrolysis, complicating predictions of their ultimate fate. acs.org

The presence of microbial communities can significantly enhance the degradation of organophosphorus esters. A study on coastal sediments showed that the degradation half-lives of several organophosphate esters were substantially shorter under biotic conditions compared to sterile, abiotic conditions, highlighting the crucial role of biodegradation. nih.gov However, the efficiency of biodegradation is also context-dependent. In environments rich in readily available phosphorus, the degradation of phosphonates may be limited, as microorganisms utilize them primarily as a phosphorus source when other sources are scarce. ijset.in The stability of these compounds is also affected by physical conditions; for instance, degradation processes are generally slower in colder environments like those containing ice and snow. researchgate.net

Table 5: Comparison of OPE Half-Lives in Biotic vs. Abiotic Conditions

This table compares the degradation half-lives of selected organophosphate esters in coastal sediment under abiotic (sterile) and biotic (with microbes) conditions, demonstrating the enhancement of degradation by microbial activity. nih.gov

| Compound | Half-Life (t½) in days (Abiotic) | Half-Life (t½) in days (Biotic) |

|---|---|---|

| TBOEP | 23.3 | 16.8 |

| TCEP | 77.0 | 46.8 |

| TCIPP | 49.5 | 32.0 |

| TDCIPP | 47.8 | 31.5 |

Modeling Environmental Transport and Transformation of Organophosphorus Pollutants

Modeling the environmental journey of pollutants like this compound is crucial for understanding their potential impact. Such models typically rely on a range of physicochemical properties and degradation rate constants to predict how a chemical will move through and be transformed in different environmental compartments such as water, soil, and air.

For organophosphorus compounds in general, multimedia environmental fate models are often employed. These models integrate data on processes like:

Hydrolysis: The breakdown of the chemical in the presence of water. One source suggests that in aqueous environments, this compound can hydrolyze to form dibutyl phosphonic acid and alcohols, though specific rates and influencing factors (like pH and temperature) are not documented in the available literature. smolecule.com

Photodegradation: Degradation caused by exposure to sunlight. The resistance of the carbon-phosphorus (C-P) bond in phosphonates to photolysis is noted in the literature for the general class of compounds. msu.ru

Biodegradation: Breakdown by microorganisms. Bacteria have been shown to degrade various phosphonates, often as a source of phosphorus, particularly in phosphate-limited environments. nih.govwikipedia.org However, no studies specifically identifying microbial degradation pathways or rates for this compound were found.

Adsorption: The tendency of a chemical to bind to soil or sediment particles. Phosphonates, as a class, are known to adsorb strongly to sludge and sediments, which affects their mobility and bioavailability. heraproject.com

Without specific experimental data for this compound, any attempt to model its environmental transport and transformation would be highly speculative and lack scientific validity. The creation of detailed data tables as requested is not feasible due to the absence of research findings for this compound.

Further research is required to determine the key environmental properties of this compound, such as its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and organic carbon-water (B12546825) partition coefficient (Koc). Additionally, experimental studies are needed to quantify its rate of hydrolysis, photodegradation, and biodegradation under various environmental conditions. Until such data becomes available, a reliable assessment of its environmental fate and the development of accurate transport and transformation models will remain elusive.

Coordination Chemistry and Complexation Behavior of Dibutyl Butan 2 Ylphosphonate

Ligand Properties of Phosphonate (B1237965) Esters in Metal Coordination

Phosphonate esters, such as Dibutyl butan-2-ylphosphonate, are a significant class of ligands in coordination chemistry. Their coordination ability primarily stems from the phosphoryl group (P=O). The oxygen atom of the phosphoryl group is a hard Lewis base, showing a strong affinity for hard Lewis acid metal ions. ncl.ac.uk The electronic properties of the phosphonate ester can be tuned by the nature of the organic groups attached to the phosphorus atom and the ester oxygen atoms. Alkyl groups, being electron-donating, increase the electron density on the phosphoryl oxygen, enhancing its donor capacity compared to aryl or alkoxy groups. researchgate.net

The coordination of phosphonate esters to metal centers can lead to the formation of various structures, from simple mononuclear complexes to extended coordination polymers or metal-organic frameworks (MOFs). researchgate.netrsc.org The steric bulk of the ester groups can influence the stoichiometry and geometry of the resulting metal complexes. ncl.ac.uk While phosphonic acids often act as bridging ligands, phosphonate esters typically coordinate as monodentate ligands through the phosphoryl oxygen. d-nb.info However, the ester bond's susceptibility to hydrolysis can limit the synthesis conditions for metal complexes. nih.gov In some cases, particularly with softer transition metals, phosphonate esters can exhibit more complex coordination behaviors. rsc.org

Formation of Metal-Phosphonate Complexes

This compound forms complexes with a variety of metal ions. The formation and stability of these complexes are influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other coordinating species.

Coordination with Transition Metals and Their Characterization

This compound coordinates with transition metals, typically through the phosphoryl oxygen atom. The formation of these complexes can be studied using various spectroscopic techniques. For instance, in the infrared (IR) spectrum, coordination to a metal ion typically causes a red-shift (a shift to lower wavenumber) of the P=O stretching vibration, indicating a weakening of the P=O bond due to the donation of electron density to the metal. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is also a powerful tool for characterizing these complexes. Upon coordination, the ³¹P NMR signal of the phosphonate ligand generally shifts, providing information about the formation of the complex and the coordination environment of the phosphorus atom. rsc.orgacs.org

X-ray crystallography provides definitive structural information, revealing bond lengths and angles within the metal's coordination sphere. mdpi.comunige.ch For example, studies on related phosphonate ester complexes with transition metals have detailed the coordination geometries, which can range from tetrahedral to octahedral, depending on the metal and the stoichiometry of the complex. ekb.egnih.gov The stability of these complexes often follows the Irving-Williams series for divalent transition metals. rsc.org

Table 1: Spectroscopic Data for Characterization of Transition Metal-Phosphonate Ester Complexes

| Technique | Observed Change Upon Complexation | Information Gained |

|---|---|---|

| Infrared (IR) Spectroscopy | Red-shift of the P=O stretching vibration. mdpi.com | Confirmation of coordination through the phosphoryl oxygen and weakening of the P=O bond. |

| ³¹P NMR Spectroscopy | Shift in the ³¹P resonance signal. rsc.orgacs.org | Evidence of complex formation and information on the electronic environment of the phosphorus atom. |

| UV-Vis Spectroscopy | Shifts in absorption bands, often corresponding to d-d transitions or charge transfer. mdpi.com | Information on the coordination geometry and electronic structure of the complex. |

| X-ray Crystallography | Determination of bond lengths (e.g., M-O) and coordination geometry. mdpi.comunige.ch | Precise three-dimensional structure of the complex. |

Complexation with Lanthanide and Actinide Elements in Solvent Extraction Systems

This compound and related phosphonate esters are effective extractants for lanthanide and actinide ions from acidic aqueous solutions, a critical process in nuclear fuel reprocessing and waste management. researchgate.netcalpaclab.comhzdr.de The extraction efficiency is attributed to the strong coordination of the phosphoryl oxygen to the highly charged lanthanide and actinide cations. researchgate.net

In these solvent extraction systems, the phosphonate ligand facilitates the transfer of the metal ion from the aqueous phase to an immiscible organic phase. The stoichiometry of the extracted metal-ligand complex can vary, with common species being of the 1:2 or 1:3 metal-to-ligand ratio. rsc.orgcolab.ws The nature of the diluent and the acidity of the aqueous phase significantly impact the extraction efficiency and selectivity. researchgate.net

Studies have shown that phosphonates can exhibit higher extraction power for actinides compared to the widely used tributyl phosphate (B84403) (TBP), which is attributed to the electron-donating nature of the alkyl group directly bonded to the phosphorus atom. researchgate.net This enhanced basicity of the phosphoryl oxygen leads to stronger complexation with the metal ions. Furthermore, some phosphonate-based systems have demonstrated selectivity for actinides over lanthanides, a crucial aspect for partitioning and transmutation strategies in nuclear waste management. rsc.orgiaea.org This selectivity is often attributed to a greater degree of covalency in the actinide-ligand bond compared to the lanthanide-ligand bond. rsc.org

Table 2: Research Findings on Lanthanide and Actinide Complexation with Phosphonate Esters

| Research Focus | Key Findings | Analytical Techniques Used |

|---|---|---|

| Extraction Efficiency | Phosphonates like this compound show high extraction efficiency for trivalent lanthanides and actinides. researchgate.netresearchgate.net | Solvent Extraction, Slope Analysis |

| Complex Stoichiometry | Formation of 1:1, 1:2, and 1:3 metal-to-ligand complexes have been identified in the organic phase. rsc.orgcolab.ws | Slope Analysis, NMR Titration, Spectrophotometry |

| Actinide/Lanthanide Selectivity | Some phosphonate systems exhibit preferential extraction of Am(III) over Eu(III), attributed to greater covalency in Am-N/O bonds. rsc.org | Solvent Extraction, Absorption Spectroscopy, DFT Calculations |

| Thermodynamics of Complexation | The stability of Nd(III) complexes increases with the replacement of alkoxy groups with alkyl groups in organophosphorus ligands. researchgate.net | Absorption Spectroscopy, Luminescence Spectroscopy, Microcalorimetry |

| Structural Characterization | X-ray crystallography has confirmed the coordination of lanthanide ions to the phosphoryl oxygen of phosphonate esters, revealing details of the coordination sphere. mdpi.comsemanticscholar.org | Single-Crystal X-ray Diffraction |

Theoretical Investigations of Coordination Geometries and Bonding Nature

Theoretical methods, particularly Density Functional Theory (DFT), have become invaluable for understanding the coordination chemistry of phosphonate esters. researchgate.net These computational studies provide insights into the electronic structure, bonding, and geometries of metal complexes that can be difficult to obtain experimentally. unige.ch

DFT calculations can be used to optimize the geometries of metal-phosphonate complexes, predicting bond lengths and angles that are often in good agreement with experimental data from X-ray crystallography. researchgate.net These calculations can also elucidate the nature of the metal-ligand bond. For instance, analysis of the molecular orbitals and charge distribution can quantify the degree of covalent and electrostatic contributions to the bonding. rsc.org

In the context of lanthanide and actinide separation, theoretical studies have been instrumental in explaining the observed selectivity. DFT calculations have supported the hypothesis that the enhanced extraction of actinides by certain phosphonate-containing ligands is due to a greater covalent character in the actinide-ligand bonds compared to the corresponding lanthanide complexes. rsc.org These studies can also predict the stability of different complex stoichiometries and help in the rational design of new, more efficient, and selective extractants. researchgate.net

Advanced Research Applications and Potential of Dibutyl Butan 2 Ylphosphonate in Specialized Fields

Application in Liquid-Liquid Extraction Systems for Metal Ion Separation

Liquid-liquid extraction, or solvent extraction, is a crucial technique for the separation and purification of metal ions from aqueous solutions. nih.govresearchgate.net This process relies on an organic phase containing an extractant to selectively bind and transfer target metal ions from the aqueous phase. researchgate.net Organophosphorus compounds are a well-established class of extractants used in this field.

While specific studies detailing the use of Dibutyl butan-2-ylphosphonate for metal ion extraction are not prevalent, the broader class of organophosphorus extractants, such as those with phosphonate (B1237965) and phosphate (B84403) groups, are known to be effective. For instance, ionic liquids containing the bis(2-ethylhexyl)phosphate anion have been shown to be useful for the homogeneous liquid-liquid extraction of transition metals. rsc.org The extraction process often involves the formation of a complex between the metal ion and the extractant, a mechanism that can be finely tuned by altering factors like pH, extractant concentration, and the organic diluent used. analchemres.org

Research into other dibutyl-containing compounds demonstrates the potential for this chemical motif in metal separation. A study on 2-(dibutylcarbamoyl)benzoic acid, for example, showed its effectiveness in the selective extraction of lead ions. analchemres.org This highlights the capacity of molecules with butyl groups to facilitate the transfer of metal ions into an organic phase.

Table 1: Example of Liquid-Liquid Extraction Conditions for Lead (Pb²⁺) Ion Separation Using a Dibutyl-Containing Extractant

| Parameter | Optimized Condition |

|---|---|

| Extractant | 2-(dibutylcarbamoyl)benzoic acid |

| Organic Phase | 0.05 M solution in Dichloromethane |

| Aqueous Phase pH | 4 |

| Contact Time | 20 minutes |

| Temperature | 25 °C |

| Extraction Efficiency | 75.2 ± 0.8% |

Role in Materials Science as Additives and Modifiers

The chemical structure of this compound suggests its potential as a functional additive in various materials, where it could modify properties such as lubrication, flexibility, and flame resistance.

Organophosphorus compounds are widely employed as additives in industrial lubricants to improve their performance. ontosight.ai Specifically, compounds like dibutyl phosphite (B83602) and dibutyl phosphonite are recognized for their anti-wear and antioxidant properties. ontosight.aichembk.comchemsrc.com They function by forming a protective film on metal surfaces to reduce friction and wear, while also inhibiting oxidative degradation of the lubricant base oil.

In the context of plasticizers, which are added to polymers to enhance flexibility and softness, other dibutyl-based compounds are common. specialchem.com Dibutyl phthalate (B1215562) (DBP), for example, is a well-known plasticizer used in PVC formulations. wikipedia.org However, DBP is chemically distinct from this compound and has faced increasing regulatory scrutiny. wikipedia.org Another compound, di-n-butylamine (DnBA), is used as an intermediate in the production of plasticizers for nylon. atamanchemicals.com While these examples show the utility of dibutyl moieties, there is limited direct research confirming the role of this compound as a primary plasticizer.

Table 2: Applications of Related Organophosphorus and Dibutyl Compounds as Industrial Additives

| Compound | Application | Function | Reference |

|---|---|---|---|

| Dibutyl Phosphonite | Lubricant Additive | Anti-wear, Antioxidant | ontosight.ai |

| Dibutyl Phosphite | Lubricant Additive | Anti-wear | chembk.com |

| Dibutyl Phthalate (DBP) | Plasticizer for PVC | Enhances flexibility | wikipedia.org |

| Di-n-butylamine (DnBA) | Intermediate for Plasticizers | Precursor for nylon plasticizer | atamanchemicals.com |

A significant area of advanced research involves incorporating phosphonates directly into polymer backbones to create materials with enhanced, intrinsic properties. A notable study demonstrated the synthesis of an inherently flame-retardant vitrimer by covalently installing phosphonate units into a polyurethane network. rsc.org This approach eliminates the need for additive flame retardants, which can leach out over time. rsc.org

The resulting phosphonate-based vitrimer composites, reinforced with glass fibers, exhibited excellent flame retardancy. rsc.org Furthermore, these materials are designed to be recyclable and reprocessable due to the dynamic nature of their chemical crosslinks. rsc.org The mechanical performance, such as bending strength and modulus, was found to be comparable to that of conventional, permanently cross-linked epoxy composites. rsc.org This research underscores the high-value potential of phosphonates in developing sustainable, high-performance materials.

Table 3: Comparative Performance of Phosphonate-Based Vitrimer Composites

| Material Property | Phosphonate-Vitrimer Glass Fiber Composite | Conventional Epoxy Glass Fiber Composite |

|---|---|---|

| Flame Retardancy | Intrinsic (no additives needed) | Requires additive flame retardants |

| Recyclability | Recyclable and reprocessable | Difficult to recycle |

| Bending Strength | Comparable | Standard benchmark |

| Bending Modulus | Comparable | Standard benchmark |

Utility as a Chemical Intermediate in the Synthesis of Complex Organic Molecules

In organic synthesis, an intermediate is a molecule that is formed from the reactants and reacts further to give the desired product in a multi-step reaction sequence. assets-servd.host The phosphonate functional group is exceptionally versatile, making organophosphonates valuable intermediates in the synthesis of more complex organic molecules.

The phosphonate group is a key precursor in reactions that form new carbon-carbon bonds, a fundamental process in building molecular complexity. nih.gov For instance, phosphonates are critical reagents in the Horner-Wadsworth-Emmons reaction, a widely used method for synthesizing alkenes with high stereoselectivity. While specific synthetic pathways originating from this compound are not extensively documented in readily available literature, its structure makes it a candidate for such transformations. The presence of the butan-2-yl group offers a specific stereochemical and structural element that could be exploited in targeted synthesis.

Related organo-intermediates, like di-n-butylamine, are crucial in producing a variety of chemicals, including emulsifiers, rubber accelerators, and pharmaceuticals, demonstrating the industrial importance of such building blocks. atamanchemicals.com The potential for this compound lies in its ability to introduce a phosphonate moiety that can be further elaborated, serving as a linchpin in the construction of intricate molecular architectures. nih.gov

Q & A

Q. How can researchers optimize the synthesis of Dibutyl butan-2-ylphosphonate to achieve high purity?

- Methodological Answer : Synthesis typically involves esterification of phosphonic acid with butanol derivatives under controlled conditions. Key parameters include stoichiometric ratios (e.g., 1:2 molar ratio of phosphonic acid to butanol), temperature (80–100°C), and catalytic agents like sulfuric acid or molecular sieves. Post-synthesis purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane eluents) is critical. Monitor purity via P NMR to confirm esterification completion and absence of residual reactants .

Q. What analytical techniques are recommended for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and P NMR to confirm molecular structure and identify impurities (e.g., unreacted phosphonic acid or monoesters) .

- Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to quantify purity. Use a mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid for optimal separation .

- Elemental Analysis : Validate C, H, and P content against theoretical values to confirm stoichiometric integrity .

Q. What are the key storage and handling protocols to ensure this compound’s stability in laboratory settings?

- Methodological Answer : Store in amber glass containers under inert gas (argon/nitrogen) at 4°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to moisture or light. Conduct stability tests via accelerated aging studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor degradation using FT-IR or LC-MS .

Advanced Research Questions

Q. How does this compound’s actinide extraction efficiency compare to other organophosphorus ligands (e.g., tri-n-butyl phosphate)?

- Methodological Answer : Perform solvent extraction experiments using uranium or plutonium in nitric acid media. Compare distribution ratios () under identical conditions (pH, temperature, ligand concentration). For example, a 2019 study found dibutyl phenyl phosphonate outperformed tri-n-butyl phosphate in selectivity due to its branched alkyl chain enhancing steric effects . Use extended X-ray absorption fine structure (EXAFS) to analyze ligand-metal coordination dynamics .

Q. How can researchers resolve contradictions in solubility data across different solvent systems?

- Methodological Answer : Systematically vary solvent polarity (e.g., hexane vs. ethanol) and measure solubility via gravimetric or spectrophotometric methods. For example, zirconium dibutyl phosphate exhibits lower solubility in nonpolar solvents due to strong intermolecular hydrogen bonding, as shown in solubility studies using UV-Vis at 300 nm . Apply Hansen solubility parameters to predict compatibility and validate with experimental data .

Q. What mechanistic insights explain this compound’s role in catalytic reactions (e.g., atom transfer radical polymerization)?

- Methodological Answer : Conduct kinetic studies (e.g., stopped-flow spectroscopy) to monitor reaction rates. DFT calculations can model the ligand’s electron-donating capacity and steric hindrance effects. For instance, phosphonate ligands with branched alkyl groups (e.g., butan-2-yl) enhance copper catalyst stability by reducing oxidative degradation, as demonstrated in 2019 polymerization studies . Pair with cyclic voltammetry to correlate redox potential with catalytic activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported hydrolysis rates of this compound under acidic vs. alkaline conditions?

- Methodological Answer : Replicate experiments using standardized conditions (e.g., 0.1 M HCl vs. 0.1 M NaOH at 25°C). Monitor hydrolysis via P NMR or ion chromatography for phosphate release. A 2015 study noted pH-dependent degradation pathways: acid hydrolysis follows first-order kinetics, while alkaline conditions promote nucleophilic attack at the phosphorus center . Use Arrhenius plots to compare activation energies and identify dominant mechanisms .

Safety and Environmental Considerations

Q. What methodologies are recommended for assessing this compound’s environmental persistence and toxicity?

- Methodological Answer : Follow EPA risk evaluation frameworks, including:

- Biodegradation Studies : OECD 301F test to measure 28-day mineralization in aqueous media .

- Ecotoxicology : Daphnia magna acute toxicity tests (48-h EC) and algal growth inhibition assays .

- Fate Modeling : Use EPI Suite to predict log and bioaccumulation potential. Cross-validate with experimental octanol-water partition coefficients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.